molecular formula C13H20N2O B159764 N,N-dimethyl-4-piperidin-4-yloxyaniline CAS No. 138226-51-4

N,N-dimethyl-4-piperidin-4-yloxyaniline

Cat. No. B159764
M. Wt: 220.31 g/mol
InChI Key: FZZYBYHPBHGYIM-UHFFFAOYSA-N
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Description

“N,N-dimethyl-4-piperidin-4-yloxyaniline” is a chemical compound with the molecular formula C13H20N2O1. It is used in laboratory settings2. However, detailed information about this specific compound is not readily available in the public domain.



Synthesis Analysis

While there is no specific information available on the synthesis of “N,N-dimethyl-4-piperidin-4-yloxyaniline”, piperidine derivatives have been extensively studied. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry3. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry3.



Molecular Structure Analysis

The molecular structure analysis of “N,N-dimethyl-4-piperidin-4-yloxyaniline” is not readily available. However, the compound is likely to have a structure based on the piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state3.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “N,N-dimethyl-4-piperidin-4-yloxyaniline”. However, piperidine derivatives are known to undergo a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “N,N-dimethyl-4-piperidin-4-yloxyaniline” are not readily available. However, it is known that the compound has a molecular weight of 220.31 g/mol1.


Scientific Research Applications

Synthesis and Spectroscopic Properties

  • Cross-Conjugated ω,ω′-Bis(dimethylamino) Ketones and Dinitriles Containing Piperidine Fragments : A study highlighted the synthesis of keto-cyanines and bis(dimethylamino) dinitriles containing a piperidine ring. These compounds exhibit significant solvatochromism, with their spectroscopic properties highly sensitive to structural modifications. This research could be foundational in developing new materials with tunable optical properties (Krasnaya et al., 2009).

Bioactive Conformation Exploration

  • Bioactive Conformation of N-Substituted Piperidine Derivatives : Explorations into the bioactive conformation of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have led to the synthesis of fused bicyclic derivatives. These derivatives demonstrated significant mu-opioid receptor affinity, contributing to our understanding of molecular interactions with this receptor class and potentially guiding the development of new analgesic drugs (Le Bourdonnec et al., 2006).

Antiproliferative Activity

  • Methyl Substitution on Piperidine Ring for Sigma(1) Receptor Binding : Research on N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl derivatives of various methylpiperidines provided insights into sigma-subtype affinities. Some derivatives showed potent antiproliferative activity in rat C6 glioma cells, indicating potential therapeutic applications in tumor research and therapy (Berardi et al., 2005).

Electrochemical Cyanation for Building Block Diversification

  • Electrochemical Aminoxyl-Mediated α-Cyanation of Secondary Piperidines : An innovative electrochemical method for the cyanation of secondary piperidines was developed, enabling the synthesis of unnatural amino acids without N-H bond protection. This method broadens the scope of pharmaceutical building block diversification, showcasing the versatility of piperidines in drug development (Lennox et al., 2018).

Antimicrobial and Analgesic Activity

  • Synthesis and Activity of Piperidine-4-carboxylic Acids : Research into -piperidones, serving as precursors for synthetic analgesics, led to the synthesis of novel compounds demonstrating antibacterial and analgesic activity. This study underscores the therapeutic potential of piperidine derivatives in treating infections and pain (Yu et al., 2002).

Safety And Hazards

The safety and hazards associated with “N,N-dimethyl-4-piperidin-4-yloxyaniline” are not readily available. It is important to handle all chemical compounds with care and to follow appropriate safety protocols.


Future Directions

The future directions for research on “N,N-dimethyl-4-piperidin-4-yloxyaniline” are not readily available. However, given the importance of piperidine derivatives in the pharmaceutical industry3, it is likely that research will continue to explore the synthesis, properties, and potential applications of these compounds.


Please note that this information is based on the limited data available and may not fully cover all aspects of your request. For more detailed information, further research or consultation with a chemical expert may be necessary.


properties

IUPAC Name

N,N-dimethyl-4-piperidin-4-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-15(2)11-3-5-12(6-4-11)16-13-7-9-14-10-8-13/h3-6,13-14H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZYBYHPBHGYIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)OC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-4-piperidin-4-yloxyaniline

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